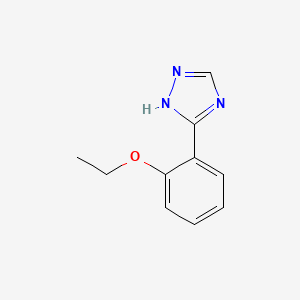
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in pyridine with a small amount of water.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced triazole derivatives: Formed during reduction reactions.
Substituted triazoles: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: Used in the development of new materials with specific electronic and optical properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 5-(2-Ethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
Uniqueness
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties
Biologische Aktivität
5-(2-Ethoxyphenyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, focusing on antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is known for its broad spectrum of biological activities. Compounds containing this moiety have been utilized in various therapeutic applications including antifungal agents (e.g., itraconazole), antiviral treatments (e.g., ribavirin), and anticancer drugs (e.g., letrozole) . The structural diversity of triazoles allows for modifications that enhance their biological efficacy.
Antibacterial Activity
Research indicates that 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- Synthesis and Screening : A study synthesized various 5-substituted triazoles and tested them against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had comparable or superior activity to standard antibiotics like levofloxacin .
- Mechanism of Action : The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase or other essential enzymes. For example, compounds with specific substitutions at the triazole ring demonstrated potent inhibition of bacterial growth .
Antifungal Activity
The antifungal potential of this compound has also been investigated:
- In vitro Studies : Various derivatives have been tested against fungal strains such as Candida albicans. Results indicated that some triazole derivatives exhibited significant antifungal activity, suggesting their potential as therapeutic agents against fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are attributed to their ability to inhibit leukotriene biosynthesis:
- FLAP Inhibition : Compounds have been identified as inhibitors of the 5-lipoxygenase activating protein (FLAP), which is crucial in the inflammatory response. The most active compounds showed IC50 values indicating strong inhibitory effects on leukotriene production .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Inhibition : Research has shown that certain triazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds were found to arrest the cell cycle at the G2/M phase and disrupt endothelial cell sprouting in vitro .
Table 1: Summary of Biological Activities
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-(2-ethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-2-14-9-6-4-3-5-8(9)10-11-7-12-13-10/h3-7H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
PVYPDKWQWNAGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















